2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes, utilizing a broad array of substrates. The resulting products can be further functionalized, leading to a diverse library of bridged aza-bicyclic structures .
Scientific Research Applications
Synthesis and Reactivity
Stereochemical Synthesis : A study by Mollet et al. (2012) explores the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, highlighting methodologies that could be applicable to similar complex structures, including the target compound. These methodologies offer alternative routes in drug design due to the promising properties of bicyclic β-lactams (Mollet, D’hooghe, & Kimpe, 2012).
Ring Closure Reactions : Research on the ring closure reactions of bicyclic prolinol and prolin ester enantiomers by Palkó et al. (2009) provides insight into synthesizing complex bicyclic structures, potentially informing synthetic strategies for related compounds (Palkó, Molnar, Kivelä, Sinkkonen, Pihlaja, & Fülöp, 2009).
Potential Applications
Bioactive Compounds Synthesis : A foundational aspect of this chemical family's research is the synthesis of bioactive compounds, such as the basic skeleton of penicillins synthesized for the first time from ethyl propiolate, as described by Chiba et al. (1985). This highlights the potential for creating novel antibiotics or other therapeutic agents (Chiba, Sakaki, Takahashi, & Kaneko, 1985).
Antioxidant and Inhibitory Activities : Hindered phenolic aminothiazoles synthesized by Satheesh et al. (2017) demonstrated significant α-glucosidase and α-amylase inhibitory activities, alongside antioxidant properties. These findings suggest that structurally related compounds might also possess similar bioactivities, with potential implications for treating metabolic disorders and oxidative stress (Satheesh, Radha, Girija, Rajasekharan, & Maheswari, 2017).
Antimicrobial and Antifungal Activities : The synthesis and pharmacological study of a novel Schiff base derived from amoxicillin by Al-Masoudi et al. (2015) revealed significant antibacterial and fungicidal activities. This underscores the potential of similar compounds to serve as leads for new antimicrobial agents (Al-Masoudi, Mohammad, & Hama, 2015).
Future Directions
Mechanism of Action
The compound also contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of aromatic ether. Aromatic ethers are commonly found in a variety of therapeutic agents and are known for their stability and resistance to metabolic degradation, which can enhance the bioavailability of the compound .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-14(15-6-10-5-9(15)8-19-10)13-7-17-11-3-1-2-4-12(11)18-13/h1-4,9-10,13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACALJKRNRDFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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